molecular formula C19H19BrN2O2S B2405937 2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1286717-59-6

2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2405937
CAS RN: 1286717-59-6
M. Wt: 419.34
InChI Key: QCCLLDGOSYYXSP-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H19BrN2O2S and its molecular weight is 419.34. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy

The compound's derivative, zinc phthalocyanine, exhibits promising properties for photodynamic therapy, particularly in treating cancer. Its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it highly suitable for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Heparanase

Derivatives of this compound, such as N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, are identified as effective inhibitors of heparanase. These compounds show potential in inhibiting the activity of endo-beta-glucuronidase heparanase, which is significant in various physiological and pathological processes (Xu et al., 2006).

Antidopaminergic Properties

Similar compounds, like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been studied for their antidopaminergic properties. These studies are crucial in understanding their potential therapeutic applications in treating psychiatric disorders, particularly those involving dopamine D-2 mediated responses (Högberg et al., 1990).

CCR5 Antagonist Synthesis

Research on derivatives of this compound contributes to the development of orally active CCR5 antagonists, important in treating various conditions, including HIV (Ikemoto et al., 2005).

Neuroleptic Activity

Benzamide derivatives, closely related to the compound , have been evaluated for their neuroleptic activity. These studies contribute to the development of potential neuroleptics for the treatment of psychosis, with a focus on minimizing side effects (Iwanami et al., 1981).

Antiallergic Agents

Novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles, which are related to the chemical structure of interest, have shown potential as antiallergy agents. These compounds exhibit the ability to inhibit histamine release, indicating their usefulness in developing antiallergic medications (Mullican et al., 1991).

properties

IUPAC Name

2-bromo-5-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-21-9-3-5-14(21)12-22(13-16-6-4-10-25-16)19(23)17-11-15(24-2)7-8-18(17)20/h3-11H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCLLDGOSYYXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=C(C=CC(=C3)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide

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